(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15627893
InChI: InChI=1S/C30H24ClN5O2S/c1-2-3-17-38-25-15-11-20(12-16-25)27-22(19-35(33-27)24-7-5-4-6-8-24)18-26-29(37)36-30(39-26)32-28(34-36)21-9-13-23(31)14-10-21/h4-16,18-19H,2-3,17H2,1H3/b26-18-
SMILES:
Molecular Formula: C30H24ClN5O2S
Molecular Weight: 554.1 g/mol

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

VCID: VC15627893

Molecular Formula: C30H24ClN5O2S

Molecular Weight: 554.1 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Description

The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl) thiazolo[3,2-b]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole framework and a pyrazole moiety. Its molecular formula is C30H24ClN5O2S, and it has a molecular weight of approximately 471.99 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness.

Structural Features

The compound's structure includes several key components:

  • Thiazolo-triazole core: This framework is crucial for its biological properties and reactivity.

  • Pyrazole moiety: Contributes to the compound's stability and potential interactions with biological targets.

  • 4-Butoxyphenyl group: Enhances solubility and may influence biological activity.

  • 4-Chlorophenyl substituent: Affects the compound's reactivity and interaction with biological systems.

Synthesis

The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl) thiazolo[3,2-b]triazol-6(5H)-one typically involves multi-step organic synthesis techniques. These steps often require careful optimization to achieve high yields and purity. Common methods include condensation reactions and cyclization processes, which are facilitated by specific reagents and conditions.

Spectroscopic Analysis

Spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for confirming the structure and purity of the synthesized compound. These techniques provide valuable information about the molecular structure and functional groups present.

Comparison with Similar Compounds

Several compounds share structural similarities with (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl) thiazolo[3,2-b]triazol-6(5H)-one. A comparison of some notable examples is provided below:

Compound NameKey FeaturesBiological Activity
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-oneThiazolidinone coreAntimicrobial, anticancer
(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-oneVariation in substituentsPotential anticancer properties
(5Z)-5-{[3-(4-chlorophenyl)-1-phenyldihydropyrazole]}Similar pyrazole structureAntimicrobial activity
Product Name (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Molecular Formula C30H24ClN5O2S
Molecular Weight 554.1 g/mol
IUPAC Name (5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C30H24ClN5O2S/c1-2-3-17-38-25-15-11-20(12-16-25)27-22(19-35(33-27)24-7-5-4-6-8-24)18-26-29(37)36-30(39-26)32-28(34-36)21-9-13-23(31)14-10-21/h4-16,18-19H,2-3,17H2,1H3/b26-18-
Standard InChIKey JHWRHQKTGUWIFO-ITYLOYPMSA-N
Isomeric SMILES CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6
Canonical SMILES CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6
PubChem Compound 1571354
Last Modified Aug 09 2024

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